![molecular formula C20H19FN2O3S B12597864 N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide CAS No. 606095-26-5](/img/structure/B12597864.png)
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a quinoline core, a cyclopropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield dihydroquinolines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, compounds with a quinoline core can interact with DNA, enzymes, or receptors, potentially inhibiting their function or altering their activity. The cyclopropyl and fluoro groups can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that share the quinoline core and fluoro substituent.
Sulfonamides: These compounds contain the sulfonamide moiety and are widely used as antibiotics.
Uniqueness
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is unique due to the combination of its structural features, which can confer distinct biological activity and chemical reactivity compared to other similar compounds.
Biological Activity
N-Cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C16H17FN2O2S with a molecular weight of approximately 316.36 g/mol. The compound features a cyclopropyl group, a fluorine atom, and a quinoline derivative, which contribute to its unique pharmacological properties .
Research indicates that this compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis . Its mechanism of action appears to involve the inhibition of key enzymes and metabolic pathways in bacteria, potentially altering their function and leading to antimicrobial effects. Preliminary studies have shown promising minimal inhibitory concentration (MIC) values, suggesting efficacy in treating tuberculosis .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Mycobacterium tuberculosis | 0.5 - 2 | Significant |
Staphylococcus aureus | 4 | Moderate |
Escherichia coli | 8 | Moderate |
These results indicate that the compound may serve as a viable candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (breast cancer) | 12 | Moderate cytotoxicity |
A549 (lung cancer) | 15 | Moderate cytotoxicity |
HepG2 (liver cancer) | 10 | Significant cytotoxicity |
These findings suggest that this compound may possess potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methyl-N-(6-methylquinolin-4-yloxy)benzamide | Quinoline derivative with methyl substitution | Different biological activity profiles |
4-Fluorobenzamide | Simple aromatic amide | Lacks complex bicyclic structure |
6-Methoxyquinoline | Methoxy substitution on quinoline | Less potent against Mycobacterium tuberculosis |
This comparison highlights how variations in chemical structure can significantly influence biological activity and therapeutic potential .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various contexts:
- Tuberculosis Treatment : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro, showing promise as a new treatment option for resistant strains .
- Cancer Cell Line Testing : In research focused on breast and lung cancer cell lines, the compound exhibited moderate to significant cytotoxic effects, warranting further investigation into its potential as an anticancer drug .
- Mechanistic Studies : Investigations into the binding interactions between this compound and bacterial proteins revealed potential targets for drug development, emphasizing its role in disrupting bacterial metabolism .
Properties
CAS No. |
606095-26-5 |
---|---|
Molecular Formula |
C20H19FN2O3S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19FN2O3S/c1-13-2-9-19-14(10-13)11-15(20(24)22-19)12-23(17-5-6-17)27(25,26)18-7-3-16(21)4-8-18/h2-4,7-11,17H,5-6,12H2,1H3,(H,22,24) |
InChI Key |
YQFYNBRTNRPCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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